O-(4-Methoxybenzyl)hydroxylamine
Description
Historical Perspectives and Evolution of Hydroxylamine (B1172632) Derivatives in Synthetic Chemistry
Hydroxylamine (NH₂OH) and its derivatives have a long history in organic chemistry, initially recognized for their ability to react with aldehydes and ketones to form oximes. nih.govwikipedia.org This reaction became a foundational method for the characterization and purification of carbonyl compounds. wikipedia.org The development of hydroxylamine chemistry expanded significantly with the advent of modern synthetic methods, particularly in the realm of protective group chemistry. smolecule.com
The evolution of this class of compounds saw the introduction of various N- and O-substituted hydroxylamines, designed to modulate reactivity, stability, and selectivity. wikipedia.orgacs.orgnih.gov The synthesis of these derivatives was achieved through methods like the reduction of nitro compounds, oxidation of amines, and nucleophilic additions to nitrones. cardiff.ac.uk A key advancement was the ability to create substituted hydroxylamines that could act as stable intermediates in multi-step syntheses, allowing for the construction of complex molecular architectures. The strategic use of protecting groups on the hydroxylamine nitrogen or oxygen became crucial for controlling reaction outcomes. This led to the development of reagents like O-(4-Methoxybenzyl)hydroxylamine, where the substituent serves a specific, designed purpose within a synthetic sequence. smolecule.com
Significance of this compound within the Hydroxylamine Class
The significance of this compound lies in the unique properties conferred by the para-methoxybenzyl (PMB) group. The PMB group is a well-established protecting group for hydroxyl functionalities due to its relative stability under a range of conditions and its susceptibility to cleavage under specific, mild acidic or oxidative conditions. smolecule.com This dual nature makes this compound a highly valuable reagent. smolecule.com
Its primary role is as a precursor for the formation of O-protected oximes from aldehydes and ketones. smolecule.com The resulting O-(4-methoxybenzyl) oxime is stable during subsequent synthetic transformations, effectively protecting the carbonyl group from unwanted reactions. smolecule.com When needed, the original carbonyl group can be regenerated by cleaving the oxime. smolecule.com Beyond its role as a protecting group, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and complex natural products. smolecule.com Its ability to introduce a protected hydroxylamine functionality is leveraged in the development of enzyme inhibitors and other bioactive molecules. smolecule.com
Table 2: Comparison of this compound Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₂ClNO₂ |
| Molecular Weight | 153.18 g/mol | 189.64 g/mol |
| CAS Number | 21038-22-2 | 876-33-5 |
| Physical State | Solid | White solid |
| Key Feature | Reactive nucleophile | Enhanced stability and handling |
This data is based on information from chemical suppliers and research articles. smolecule.comsigmaaldrich.com
Current Research Landscape and Emerging Trends for this compound
Current research continues to explore and expand the applications of this compound. A significant area of interest is its use in medicinal chemistry and drug discovery. smolecule.com Research has identified it as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer and chronic viral infections due to its role in immune suppression. smolecule.com This finding positions this compound and its derivatives as promising candidates for the development of novel cancer immunotherapies. smolecule.com
Emerging trends also highlight its application in bioconjugation chemistry. The hydroxylamine moiety can react with carbonyl groups on biomolecules like proteins and carbohydrates to form stable oxime linkages, a process known as oxime ligation. smolecule.com The presence of the methoxybenzyl group can enhance the properties, such as solubility, of the resulting bioconjugate. smolecule.com Furthermore, its utility in the total synthesis of complex natural products, particularly alkaloids, remains an active area of investigation, where it can serve dual roles as both a protective group and a reactive intermediate. smolecule.com The development of new synthetic methodologies that utilize this compound continues to be a focus, aiming to provide more efficient and selective ways to construct intricate molecular structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[(4-methoxyphenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMBIBGGPSEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175250 | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-22-2 | |
| Record name | O-[(4-Methoxyphenyl)methyl]hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for O 4 Methoxybenzyl Hydroxylamine
Classical Approaches to O-(4-Methoxybenzyl)hydroxylamine Synthesis
The foundational methods for synthesizing this compound rely on well-established organic reactions, providing reliable, albeit sometimes limited, pathways to the target molecule.
Synthesis via Reaction of p-Methoxybenzyl Chloride with Hydroxylamine (B1172632) Hydrochloride
One of the most direct and historically significant methods for the preparation of this compound involves the reaction of p-methoxybenzyl chloride with hydroxylamine hydrochloride. smolecule.com This nucleophilic substitution reaction provides a straightforward route to the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed, driving the reaction towards the formation of the O-alkylated hydroxylamine.
Mitsunobu Reaction for this compound Production from 4-Methoxybenzyl Alcohol
The Mitsunobu reaction offers a powerful and versatile method for the synthesis of this compound from 4-methoxybenzyl alcohol. smolecule.comnih.gov This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including the desired O-substituted hydroxylamine, through a dehydrative redox condensation process. nih.gov The reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govbeilstein-journals.org
The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature that is particularly valuable in the synthesis of chiral molecules. organic-chemistry.org The general applicability of the Mitsunobu reaction makes it a cornerstone in natural product synthesis. nih.gov
In the context of synthesizing this compound, N-hydroxyphthalimide serves as a key nucleophile in the Mitsunobu reaction. smolecule.com The alcohol, 4-methoxybenzyl alcohol, is activated by the Mitsunobu reagents, allowing for nucleophilic attack by N-hydroxyphthalimide. This forms an N-O bond, yielding an intermediate N-(4-methoxybenzyloxy)phthalimide.
Following the Mitsunobu reaction, the phthalimide (B116566) protecting group must be removed to yield the free hydroxylamine. This is commonly achieved through hydrazinolysis, a process that involves treatment with hydrazine (B178648) (N₂H₄). smolecule.comthermofisher.com The hydrazine cleaves the phthalimide ring, liberating the desired this compound, often as its hydrochloride salt. smolecule.com While effective, the use of hydrazine can sometimes present challenges in product purification due to its toxicity and difficulty in removal. nih.govresearchgate.net
Modified Gabriel Synthesis and Ing-Manske Hydrazinolysis Approaches
The Gabriel synthesis, a classic method for preparing primary amines from alkyl halides, has been adapted for the synthesis of hydroxylamine derivatives. thermofisher.com The modified Gabriel synthesis utilizes N-hydroxyphthalimide as the nitrogen source instead of phthalimide. In this approach, p-methoxybenzyl chloride is reacted with N-hydroxyphthalimide to form N-(4-methoxybenzyloxy)phthalimide.
The subsequent cleavage of the phthalimide group is a critical step. While traditional Gabriel synthesis often employed harsh acidic or basic hydrolysis, the Ing-Manske procedure provides a milder alternative. thermofisher.com Developed in 1926, this method utilizes hydrazine hydrate (B1144303) in a refluxing solvent, typically ethanol (B145695), to cleave the N-alkylphthalimide under more neutral conditions. thermofisher.com This modification significantly broadened the scope of the Gabriel synthesis by allowing for the use of substrates sensitive to acid or base. thermofisher.com The Ing-Manske reaction proceeds through the formation of intermediates, with the final product being the primary amine or, in this modified case, the O-substituted hydroxylamine. researchgate.net Studies have shown that adjusting the pH after the initial reaction can improve the efficiency of the Ing-Manske procedure. um.edu.mynih.gov
Advanced and Convergent Synthetic Routes to this compound and its Derivatives
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the formation of C-N bonds, which have been applied to the synthesis of this compound and its derivatives.
Palladium-Catalyzed Buchwald–Hartwig Amination Reactions Involving N-Alkyl-O-(4-methoxybenzyl)hydroxylamines
The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides. atlanchimpharma.comcapes.gov.br This methodology has found widespread application in pharmaceutical and materials science. atlanchimpharma.comsigmaaldrich.com The reaction is known for its high efficiency and broad substrate scope, often succeeding where traditional nucleophilic aromatic substitution reactions fail. atlanchimpharma.com
In the context of this compound derivatives, the Buchwald-Hartwig amination can be employed to synthesize N-aryl-O-(4-methoxybenzyl)hydroxylamines. This involves the cross-coupling of an N-substituted-O-(4-methoxybenzyl)hydroxylamine with an aryl halide. The reaction is catalyzed by a palladium complex, typically supported by a biaryl phosphine ligand, which facilitates the crucial C-N bond-forming step. rsc.orgpolyu.edu.hk This approach offers a convergent and flexible route to a diverse range of N-aryl-O-(4-methoxybenzyl)hydroxylamine derivatives, which are valuable intermediates in medicinal chemistry.
| Reagent/Method | Starting Materials | Key Intermediates/Conditions | Product |
| Direct Alkylation | p-Methoxybenzyl chloride, Hydroxylamine hydrochloride | Base | This compound |
| Mitsunobu Reaction | 4-Methoxybenzyl alcohol, N-hydroxyphthalimide | Triphenylphosphine, DEAD/DIAD | N-(4-methoxybenzyloxy)phthalimide |
| Hydrazinolysis | N-(4-methoxybenzyloxy)phthalimide | Hydrazine | This compound |
| Modified Gabriel Synthesis | p-Methoxybenzyl chloride, N-hydroxyphthalimide | - | N-(4-methoxybenzyloxy)phthalimide |
| Ing-Manske Hydrazinolysis | N-(4-methoxybenzyloxy)phthalimide | Hydrazine hydrate, Ethanol (reflux) | This compound |
| Buchwald-Hartwig Amination | N-Alkyl-O-(4-methoxybenzyl)hydroxylamine, Aryl halide | Palladium catalyst, Phosphine ligand, Base | N-Aryl-N-alkyl-O-(4-methoxybenzyl)hydroxylamine |
Solid-Phase Synthesis Strategies Utilizing this compound as a Protected Hydroxylamine Precursor
The use of this compound as a precursor in solid-phase synthesis is a key strategy for the preparation of hydroxamic acids. The 4-methoxybenzyl (PMB) group serves as an acid-labile protecting group for the hydroxylamine functionality, which is advantageous in many solid-phase synthesis schemes, particularly those based on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.gov
In a typical solid-phase approach, a resin, often a 2-chlorotrityl chloride resin, is functionalized with the protected hydroxylamine. This is achieved by reacting the resin with N-hydroxyphthalimide, followed by deprotection, to generate a resin-bound hydroxylamine. researchgate.net Alternatively, this compound can be attached to a suitable resin. Once the protected hydroxylamine is anchored to the solid support, the synthesis of the target molecule, such as a peptide hydroxamic acid, can proceed. This involves the sequential coupling of amino acids or other building blocks to the free amino group of the resin-bound hydroxylamine.
The PMB protecting group is stable to the basic conditions required for the removal of the Fmoc protecting group (typically 20% piperidine (B6355638) in DMF) from the growing peptide chain. nih.gov After the desired sequence has been assembled on the solid support, the final product is cleaved from the resin. This is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA). The acidic cleavage conditions simultaneously remove the PMB protecting group from the hydroxylamine, yielding the desired hydroxamic acid in solution. nih.govresearchgate.net The use of scavengers, such as triethylsilane (TES), may be employed during cleavage to prevent side reactions. nih.gov
Below is a representative table outlining a solid-phase synthesis strategy for a hydroxamic acid utilizing an O-protected hydroxylamine precursor on a solid support.
Table 1: Representative Solid-Phase Synthesis of a Hydroxamic Acid
| Step | Procedure | Reagents and Solvents | Purpose |
|---|---|---|---|
| 1 | Resin Preparation | 2-Chlorotrityl chloride resin, N-hydroxyphthalimide, Diisopropylethylamine (DIPEA), Dichloromethane (B109758) (DCM) | To functionalize the resin with a protected hydroxylamine precursor. |
| 2 | Deprotection | Hydrazine hydrate or Methylamine in THF/MeOH | To remove the phthalimide group and generate the free resin-bound hydroxylamine. |
| 3 | Acylation | Fmoc-protected amino acid, Coupling agents (e.g., HATU, HOBt, DIC), DIPEA, N-Methyl-2-pyrrolidone (NMP) | To couple the first amino acid to the resin-bound hydroxylamine. |
| 4 | Fmoc Deprotection | 20% Piperidine in NMP | To remove the Fmoc protecting group from the N-terminus of the growing peptide chain. |
| 5 | Chain Elongation | Repeat steps 3 and 4 with subsequent Fmoc-protected amino acids | To assemble the desired peptide sequence on the solid support. |
| 6 | Cleavage and Deprotection | Trifluoroacetic acid (TFA), Triethylsilane (TES), Water | To cleave the final product from the resin and remove the O-(4-methoxybenzyl) protecting group, yielding the hydroxamic acid. |
Preparation of N-Boc-O-(4-methoxybenzyl)hydroxylamine (BocNHOPMB) from N-Hydroxyphthalimide
The synthesis of N-Boc-O-(4-methoxybenzyl)hydroxylamine, a valuable reagent in organic synthesis, can be achieved from N-hydroxyphthalimide in a two-step process. The first step involves the N-alkylation of N-hydroxyphthalimide with 4-methoxybenzyl chloride to form N-(4-methoxybenzyloxy)phthalimide. This is followed by the removal of the phthalimide group and subsequent protection of the resulting hydroxylamine with a tert-butoxycarbonyl (Boc) group.
The initial alkylation reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base, for example, potassium carbonate. nih.gov The reaction of N-hydroxyphthalimide with 4-methoxybenzyl chloride yields N-(4-methoxybenzyloxy)phthalimide.
The second step involves the hydrazinolysis of the N-(4-methoxybenzyloxy)phthalimide using hydrazine hydrate in a solvent like ethanol or a mixture of THF and methanol (B129727). This cleaves the phthalimide group, liberating this compound. nih.gov The resulting hydroxylamine can then be reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base such as triethylamine (B128534) or sodium bicarbonate in a solvent like dichloromethane or a biphasic mixture of dioxane and water to afford the desired product, N-Boc-O-(4-methoxybenzyl)hydroxylamine.
The following table details the synthetic procedure for the preparation of N-Boc-O-(4-methoxybenzyl)hydroxylamine from N-hydroxyphthalimide.
Table 2: Synthesis of N-Boc-O-(4-methoxybenzyl)hydroxylamine
| Step | Reaction | Reagents and Conditions |
|---|
Nucleophilic Reactivity of the Hydroxylamine Moiety in this compound
The hydroxylamine functional group in this compound possesses a lone pair of electrons on both the nitrogen and oxygen atoms, rendering it a potent nucleophile. This dual nucleophilicity allows it to react with a variety of electrophilic centers.
Nucleophilic Attack on Electrophilic Carbon Atoms
The hydroxylamine moiety of this compound can engage in nucleophilic substitution reactions, targeting electrophilic carbon atoms. In these reactions, the hydroxylamine group displaces a leaving group, forming a new carbon-nitrogen or carbon-oxygen bond. For instance, it can react with alkyl halides, where the hydroxylamine attacks the carbon atom bearing the halogen, leading to the formation of N- or O-substituted products. The regioselectivity of this attack (N- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of a base.
In the context of more complex transformations, the nucleophilic character of the hydroxylamine group is harnessed in various synthetic strategies. For example, its hydrochloride salt is utilized in the derivatization of monosaccharides to enhance their detection in HPLC and MALDI-TOF analysis. Furthermore, the methoxybenzyl group can influence the compound's lipophilicity, which in turn affects its interaction with other molecules.
Formation of Oxime Derivatives from Carbonyl Compounds
A hallmark reaction of this compound is its condensation with aldehydes and ketones to form stable oxime ethers. smolecule.com This transformation is widely employed in organic synthesis for the protection of carbonyl functionalities and for the construction of more complex molecular architectures. smolecule.com
Mechanism of Oxime Linkage Formation
The formation of an oxime from a carbonyl compound and this compound proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a weak acid. khanacademy.org
The key steps are as follows:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The nitrogen atom of the hydroxylamine moiety attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group.
Elimination of water: The intermediate dehydrates, eliminating a molecule of water and forming a C=N double bond, resulting in the oxime ether.
This reaction is generally reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as pH and the removal of water.
Cleavage Mechanisms for Oxime Linkages to Regenerate Carbonyl Groups
The regeneration of the original carbonyl group from the oxime ether is a crucial step in protecting group strategies. smolecule.com This cleavage is typically achieved through hydrolysis under acidic conditions. The mechanism is essentially the reverse of the formation process.
The cleavage process involves:
Protonation of the oxime nitrogen: An acid protonates the nitrogen atom of the oxime.
Nucleophilic attack by water: A water molecule attacks the carbon atom of the C=N bond.
Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
Cleavage of the C-N bond: The C-N bond breaks, releasing the hydroxylamine derivative and the protonated carbonyl compound, which then deprotonates to yield the final carbonyl compound.
O-Alkylation Reactions of this compound
The oxygen atom of the hydroxylamine moiety in this compound can also act as a nucleophile, leading to O-alkylation reactions. smolecule.com This pathway is particularly relevant when the nitrogen atom's nucleophilicity is diminished, for instance, by the presence of an electron-withdrawing group on the nitrogen.
The direct O-alkylation of hydroxylamines can be challenging due to the competing N-alkylation. However, specific methods have been developed to favor O-alkylation. For example, using tert-butyl N-hydroxycarbamate, where the nitrogen is protected by a Boc group, allows for selective O-alkylation with alkyl methanesulfonates, followed by N-deprotection to yield the O-substituted hydroxylamine. organic-chemistry.org
Research has also shown that the direct alkylation of related pyrimidin-2(1H)-ones with alkyl halides can result in a mixture of N- and O-alkylated products, with the ratio being dependent on the specific substrates used. nih.govacs.org In some cases, the choice of the alkylating agent can lead to exclusive O-alkylation. nih.govacs.org
Mechanistic Studies of Related Oxoammonium and Hydroxylamine Species
The reactivity of this compound can be further understood by examining mechanistic studies of related species like oxoammonium salts and other hydroxylamine derivatives.
Oxoammonium salts, which are oxidized forms of nitroxide radicals like TEMPO, are potent oxidants. wikipedia.org Mechanistic studies, often supported by computational methods like density functional theory (DFT), have provided deep insights into their reactivity. researchgate.netchemrxiv.org For instance, the oxidation of alcohols by oxoammonium salts is believed to proceed via a hydride transfer from the alcohol to the oxoammonium cation. researchgate.netacs.org Some studies have challenged the long-held belief of an addition mechanism in certain reactions of tertiary alcohols, proposing instead a ring-opening of the oxoammonium cation. chemrxiv.orgresearchgate.net These investigations highlight the electrophilic nature of the oxygen atom in the oxoammonium cation. acs.org
Studies on the reactions of hydroxylamine itself with phosphate (B84403) esters have revealed that it can act as an oxygen nucleophile. nih.govrsc.org The reaction mechanism can vary significantly depending on the substrate, with possibilities of concerted SN2(P) reactions or two-step processes involving addition-elimination. nih.gov These findings underscore the versatile nucleophilic character of the hydroxylamine functional group.
Furthermore, kinetic analyses of reactions involving nitroxyl (B88944) radicals and hydroxylamines have shed light on hydrogen atom transfer processes, which are fundamental to many of their reactions. acs.org
Reactivity and Mechanistic Investigations of O 4 Methoxybenzyl Hydroxylamine
Autoreduction Mechanisms
The autoreduction of bis(4-methoxyphenyl)oxoammonium perchlorate (B79767) in an aqueous alkaline medium proceeds through a distinct mechanism that deviates from the generally accepted pathways for diaryloxoammonium salts. Research into this process has revealed a multi-step reaction cascade involving hydrolysis, reduction, and disproportionation.
The initial step involves the hydrolysis of the bis(4-methoxyphenyl)oxoammonium cation. This reaction leads to the formation of a quinone imine oxide and methanol (B129727). The methanol produced in this step subsequently generates a methoxide (B1231860) ion, which acts as a reducing agent for the parent oxoammonium cation. This reduction yields the intermediate bis(4-methoxyphenyl)-hydroxylamine.
Detailed studies on the reaction of bis(4-methoxyphenyl)oxoammonium perchlorate with potassium hydroxide (B78521) have provided quantitative insights into the product distribution under various conditions. The yields of the key products are summarized in the table below.
Reaction of Bis(4-methoxyphenyl)oxoammonium Perchlorate with Potassium Hydroxide
| [Oxoammonium Perchlorate] (M) x 10 | [KOH] (M) x 10 | Solvent | Yield of Quinone Imine Oxide (%) | Yield of Bis(4-methoxyphenyl)nitroxyl (%) | Yield of N-(4-methoxyphenyl)-1,4-benzoquinone imine (%) | Yield of Bis(4-methoxyphenyl)amine (%) |
| 1.0 | 5.0 | 25% MeCN | 92 ± 2 | 5.3 ± 0.3 | 1.2 ± 0.1 | 0.3 ± 0.1 |
| 1.0 | 50 | 25% MeCN | 85 ± 2 | 10 ± 1 | 2.0 ± 0.2 | 0.3 ± 0.1 |
| 1.0 | 5.0 | MeOH | 87 ± 2 | 10 ± 1 | 0.8 ± 0.1 | <0.1 |
Data sourced from mechanistic studies on the autoreduction of bis(4-methoxyphenyl)oxoammonium perchlorate.
Applications of O 4 Methoxybenzyl Hydroxylamine in Organic Synthesis
Protecting Group Chemistry
The temporary masking of reactive functional groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations to be carried out with high selectivity. nih.gov O-(4-Methoxybenzyl)hydroxylamine serves as a valuable tool in this regard, offering robust protection for several key functionalities.
A primary application of this compound is the protection of aldehydes and ketones. smolecule.com It reacts with the carbonyl group of these compounds to form O-alkyloximes, often referred to as oxime ethers. smolecule.com This transformation converts the highly reactive carbonyl into a more stable derivative, shielding it from unwanted reactions during subsequent synthetic steps. smolecule.com
The formation of these p-methoxybenzyl (PMB) oximes is typically efficient and proceeds under mild conditions. smolecule.com The resulting oxime ethers are stable under a variety of reaction conditions, making the PMB-oxyamino group an effective protector for carbonyls. smolecule.comnih.gov
Table 1: Protection of Carbonyls with this compound
| Carbonyl Compound | Product | Key Features of Protection |
|---|---|---|
| Aldehydes (R-CHO) | R-CH=N-O-PMB | Forms stable oxime ethers, protecting the aldehyde from nucleophilic attack and oxidation/reduction. |
This table illustrates the general reaction for the protection of aldehydes and ketones.
In the specialized field of peptide synthesis, particularly for creating peptidomimetics and peptide hydroxamic acids, protecting the oxygen atom of a hydroxylamine (B1172632) functionality is crucial. researchgate.netresearchgate.net this compound is employed to prepare O-protected hydroxylamine building blocks. nih.govresearchgate.net For instance, it can be used to synthesize N-Fmoc-O-(4-methoxybenzyl)-L-amino acids, which are then incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. mdpi.comnih.gov
This strategy is instrumental in the synthesis of peptide hydroxamic acids, a class of compounds with significant biological activity, often as enzyme inhibitors. researchgate.netnih.gov The PMB group protects the hydroxylamine's oxygen during the peptide chain assembly. researchgate.net The synthesis of these complex molecules often occurs on a solid support, such as a resin, which simplifies the purification of intermediates. nih.govmdpi.com
Acidic Cleavage: The PMB group can be removed under acidic conditions. chem-station.comcommonorganicchemistry.com Reagents like trifluoroacetic acid (TFA), often in the presence of a cation scavenger such as anisole (B1667542) or 1,3-dimethoxybenzene (B93181), are commonly used to cleave the PMB ether or oxime linkage, regenerating the carbonyl or hydroxylamine functionality. ucla.educommonorganicchemistry.comnih.gov These conditions are often mild enough to leave other acid-sensitive groups, like tert-butoxycarbonyl (Boc) or benzyl (B1604629) ethers, intact. nih.govucla.edu
Oxidative Deprotection: A unique feature of the PMB group is its susceptibility to oxidative cleavage, which provides an orthogonal deprotection strategy. chem-station.comacs.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can selectively remove the PMB group in the presence of other protecting groups like standard benzyl ethers, which are resistant to these conditions. chem-station.comtotal-synthesis.comacs.org The mechanism involves the formation of a charge-transfer complex, facilitated by the electron-donating methoxy (B1213986) group on the benzene (B151609) ring. chem-station.com
Table 2: Common Deprotection Reagents for the PMB Group
| Deprotection Method | Reagent(s) | Typical Conditions | Selectivity |
|---|---|---|---|
| Acidic Cleavage | Trifluoroacetic Acid (TFA) commonorganicchemistry.com | CH₂Cl₂, often with a scavenger (e.g., anisole) nih.gov | Can be selective over benzyl ethers. nih.gov |
| Acidic Cleavage | Triflic Acid (TfOH) ucla.edu | CH₂Cl₂, with 1,3-dimethoxybenzene ucla.edu | Effective for primary and secondary PMB ethers. ucla.edu |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) chem-station.com | CH₂Cl₂/H₂O | Selective for PMB over benzyl ethers. chem-station.com |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) acs.org | CH₃CN/H₂O | Orthogonal to many other protecting groups. acs.org |
Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds
Beyond its role in protection/deprotection schemes, this compound is a valuable building block for synthesizing molecules with therapeutic or biological applications. ontosight.ai
This compound serves as a key reagent for introducing the hydroxylamine or a protected alkoxyamine (-ONH₂) functionality into organic molecules. smolecule.com This is significant because the hydroxylamine group is a critical pharmacophore in a variety of biologically active compounds. The reagent can participate in nucleophilic substitution or other coupling reactions to install the protected hydroxylamine moiety, which can then be deprotected in a later step if necessary. smolecule.com
The formation of oxime ethers is not just a protection strategy but also a direct pathway to synthesizing active pharmaceutical ingredients (APIs) and agrochemicals. ontosight.ai Many modern drugs and pesticides incorporate an oxime or methoxyimino group in their final structure.
A notable example is in the synthesis of certain cephalosporin (B10832234) antibiotics, such as Cefuroxime. lookchem.comchemicalbook.comgssrr.org In the synthesis of Cefuroxime, a key intermediate contains a methoxyimino group, which is crucial for its antibacterial activity. lookchem.comgssrr.org Reagents structurally related to this compound, like methoxylamine, are used to create the (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid side chain, which is then coupled to the 7-aminocephalosporanic acid (7-ACA) core. gssrr.org While not a direct use of this compound itself, this highlights the importance of the alkoxyamine functionality it provides in the synthesis of complex pharmaceuticals. ontosight.ailookchem.com
Bioconjugation Chemistry and Biomolecule Labeling
The selective modification of biomolecules is crucial for understanding their function and for the development of new diagnostics and therapeutics. This compound serves as a valuable tool in this area, enabling the attachment of labels or other functionalities to proteins, carbohydrates, and other biomolecules.
Attachment to Biomolecules via Reductive Amination or Oxime Ligation
Two primary strategies for attaching this compound to biomolecules are reductive amination and oxime ligation.
Reductive Amination: This method involves the reaction of the hydroxylamine with a carbonyl group (an aldehyde or ketone) on a biomolecule to form an intermediate oxime, which is then reduced to a stable hydroxylamine linkage. This technique has been successfully employed for the conjugation of polysaccharides. frontiersin.org For instance, the reducing end of a sugar can be reacted with an amine under reductive conditions. frontiersin.org While direct reductive amination of ketoses can be less efficient than with aldoses, the reaction can be optimized. frontiersin.org Aromatic amines have been shown to react more favorably than aliphatic amines under certain conditions. frontiersin.org
Oxime Ligation: This powerful and bioorthogonal reaction forms a stable oxime bond between a hydroxylamine and a carbonyl group. nih.gov It is highly chemoselective, proceeding under mild, aqueous conditions, and does not require metal catalysts that could be detrimental to biological systems. nih.gov This method has been used to create neoglycolipid probes for studying oligosaccharide-protein interactions and for the site-specific labeling of proteins and peptides. nih.govrsc.org For example, proteins containing an unnatural oxy-Lysine amino acid can be cross-linked to DNA functionalized with a formyl group. rsc.org The reaction is typically catalyzed by aniline (B41778) or its derivatives and is most efficient at a pH between 4 and 5. nih.gov
Table 1: Comparison of Reductive Amination and Oxime Ligation for Bioconjugation
| Feature | Reductive Amination | Oxime Ligation |
| Reactants | Carbonyl + Amine | Carbonyl + Hydroxylamine |
| Intermediate | Imine/Schiff Base | Oxime |
| Final Linkage | Amine | Oxime |
| Key Advantage | Forms a stable C-N bond | Bioorthogonal, high chemoselectivity |
| Typical Conditions | Aqueous buffer (pH ~6-9), reducing agent (e.g., NaCNBH₃) | Aqueous buffer (pH 4-5), aniline catalyst |
Impact of Methoxy Group on Water Solubility of Conjugated Biomolecules
The presence of the 4-methoxybenzyl group can enhance the water solubility of the resulting biomolecule conjugate. Hydrophobic peptides, for example, often suffer from poor solubility in aqueous solutions, which can hinder their study and application. nih.gov Chemical modifications, such as the addition of hydrophilic groups, are a common strategy to overcome this limitation. jpt.com The introduction of a dimethoxybenzyl group, a close analogue of the 4-methoxybenzyl group, has been shown to disrupt the aggregation of peptide chains, thereby significantly increasing their solubility. nih.govwur.nl This effect is attributed to the bulky nature of the benzyl group and the increased hydrophilicity imparted by the methoxy substituent.
Role in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry. This compound and its derivatives play several important roles in this field, from protecting reactive groups to facilitating the synthesis of modified peptides.
Use in Solid-Phase Peptide Synthesis (SPPS) and as a Scavenger for Amino Acid Active Species
In SPPS, protecting groups are used to temporarily block reactive side chains of amino acids to prevent unwanted side reactions during peptide chain elongation. The 4-methoxybenzyl (Mob) group, which is the core of this compound, is a well-established protecting group. nih.govnih.gov It is particularly useful as it can be cleaved under specific, often mildly acidic, conditions. chem-station.com
During the final cleavage step of SPPS, where the peptide is released from the solid support and the side-chain protecting groups are removed, reactive carbocations are often generated. nih.govresearchgate.net These electrophilic species can react with sensitive amino acid residues in the newly deprotected peptide, leading to unwanted modifications. researchgate.net To prevent this, "scavengers" are added to the cleavage cocktail to trap these carbocations. nih.govresearchgate.net Phenolic compounds, such as p-cresol (B1678582) and the closely related p-methoxyphenol, are effective scavengers due to their electron-rich aromatic rings. nih.govresearchgate.neturosario.edu.comdpi.com The electron-donating nature of the methoxy group in p-methoxyphenol makes it a potent nucleophile for trapping carbocations. nih.govresearchgate.neturosario.edu.co By analogy, the 4-methoxybenzyl moiety in this compound would also be expected to exhibit good scavenging properties.
Table 2: Common Scavengers in Peptide Synthesis and their Targets
| Scavenger | Target Reactive Species |
| p-Cresol | Carbocations |
| p-Methoxyphenol | Carbocations |
| Thioanisole | Carbocations, prevents Met oxidation |
| Ethanedithiol (EDT) | Trp modifications |
| Triethylsilane (TES) | Reduces sulfoxides, cleaves some protecting groups |
Application in N-Hydroxylamines for Peptide Synthesis
The incorporation of N-hydroxylamine functionalities into peptides can impart unique structural and biological properties. However, the synthesis of N-hydroxypeptides presents challenges, including the potential for racemization and the need for specific protecting group strategies. nih.gov The synthesis of N-terminal peptide hydroxylamines is a key step for certain chemoselective ligation strategies, such as the α-ketoacid-hydroxylamine amide-forming ligation. nih.gov O-protected hydroxylamines are crucial reagents for introducing the N-hydroxy group. rsc.org For instance, N-substituted O-benzylhydroxylamines can be synthesized from the conveniently protected N-(diethoxyphosphoryl)-O-benzylhydroxylamine. researchgate.net While direct methods for preparing N-hydroxy derivatives can be challenging for complex peptides, the use of appropriately protected hydroxylamine building blocks is a viable strategy. nih.govgoogle.com
Natural Product Synthesis and Total Synthesis Strategies
The strategic use of hydroxylamine derivatives is a valuable tool in the total synthesis of complex natural products. While direct applications of this compound in this context are not widely reported, the use of its close analogue, O-benzylhydroxylamine, highlights the potential utility. O-benzylhydroxylamine and its derivatives are employed in the construction of nitrogen-containing heterocyclic frameworks, which are common motifs in natural products. For example, they are key reagents in 1,3-dipolar cycloaddition reactions to form isoxazoline (B3343090) rings, a structural feature found in various bioactive molecules. google.com Furthermore, N-benzylhydroxylamine has been used as a "C1N1 synthon" in cyclization reactions to build substituted imidazoles. rsc.org The principles demonstrated with these related reagents are directly applicable to the potential use of this compound in similar synthetic strategies, where the methoxy group could offer advantages in terms of reactivity or subsequent deprotection steps.
Utilisation in the Synthesis of Complex Natural Products (e.g., Trichostatin A)
While a definitive total synthesis of Trichostatin A employing this compound has not been extensively documented, the strategic use of O-protected hydroxylamines is crucial for the creation of its defining hydroxamic acid moiety. The synthesis of Trichostatin A and its analogues fundamentally relies on the formation of a hydroxamic acid from a corresponding carboxylic acid precursor. This compound is an ideal candidate for this transformation due to the stability of the PMB protecting group during preceding synthetic steps and its reliable cleavage in the final stages.
The general strategy involves the coupling of the advanced carboxylic acid intermediate of the target natural product with this compound to form a protected hydroxamate. This is typically achieved using standard peptide coupling reagents. Subsequent deprotection of the p-methoxybenzyl group, often with a strong acid like trifluoroacetic acid, yields the final hydroxamic acid. This approach has been successfully applied in the synthesis of various histone deacetylase (HDAC) inhibitors that share the hydroxamic acid pharmacophore with Trichostatin A. organic-chemistry.org
The biosynthetic pathway of Trichostatin A itself provides a natural blueprint for this chemical strategy, involving the transfer of a hydroxylamine group to trichostatic acid to form the final product. nih.gov In chemical synthesis, O-protected hydroxylamines like O-(tert-butyldimethylsilyl)hydroxylamine have been successfully used in the total synthesis of Trichostatin A, highlighting the importance of this class of reagents. researchgate.net The use of this compound would follow a similar logic, providing a stable and reliable method for introducing the critical hydroxamic acid functionality.
Table 1: General Scheme for Hydroxamic Acid Formation using this compound
| Step | Reactants | Reagents | Product | Purpose |
| 1. Coupling | Carboxylic Acid (R-COOH), this compound | Coupling agent (e.g., HATU, HBTU), Base (e.g., DIPEA) | O-(4-Methoxybenzyl)hydroxamate (R-CONH-O-PMB) | Formation of the protected hydroxamic acid |
| 2. Deprotection | O-(4-Methoxybenzyl)hydroxamate | Strong Acid (e.g., Trifluoroacetic Acid) | Hydroxamic Acid (R-CONH-OH) | Unveiling the final hydroxamic acid moiety |
Combinatorial Chemistry and Library Generation
The reactivity of this compound makes it a valuable tool in combinatorial chemistry for the rapid generation of compound libraries. Its primary application in this field is the synthesis of oxime and hydroxamic acid libraries, which are classes of compounds with significant biological and pharmaceutical relevance. wikipedia.org
The generation of oxime libraries involves the reaction of this compound with a diverse set of aldehydes and ketones. This condensation reaction is typically high-yielding and proceeds under mild conditions, making it amenable to high-throughput synthesis formats. The resulting O-protected oximes can be further modified or deprotected to yield the final library of compounds. Solid-phase synthesis approaches, where either the aldehyde/ketone or the hydroxylamine is attached to a resin, can be employed to streamline the purification process.
Similarly, this compound can be used to generate hydroxamic acid libraries by coupling it with a library of carboxylic acids. This approach allows for the creation of a wide array of hydroxamic acids with diverse R-groups, which can then be screened for biological activity. The stability of the PMB protecting group allows for a wide range of chemical transformations to be performed on the core scaffold before the final deprotection to reveal the hydroxamic acid.
Table 2: Representative Scheme for the Generation of an Oxime Library
| Library Component | Building Blocks | Reaction | Diversity Point |
| Scaffold | This compound | Condensation | Not varied |
| Variable Group 1 (R1) | Diverse Aldehydes (R1-CHO) | Reaction with this compound | R1 |
| Variable Group 2 (R2) | Diverse Ketones (R1-CO-R2) | Reaction with this compound | R1 and R2 |
| Resulting Library | O-(4-Methoxybenzyl)oximes (R1-CH=N-O-PMB or R1-C(R2)=N-O-PMB) | R1 and R2 |
O 4 Methoxybenzyl Hydroxylamine in Medicinal Chemistry and Biological Research
Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitionsmolecule.com
Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, overexpression of IDO1 in tumor cells or surrounding immune cells leads to a depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites. This creates an immune-tolerant microenvironment that allows tumors to evade immune surveillance. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.
O-(4-Methoxybenzyl)hydroxylamine as a Potent Sub-micromolar Inhibitor of IDO1smolecule.com
Research has identified this compound as a potent inhibitor of the IDO1 enzyme, demonstrating sub-micromolar efficacy. smolecule.com This level of potency positions it as a significant lead compound for the development of novel cancer immunotherapeutics. The inhibitory activity of this compound is attributed to its specific interaction with the active site of the IDO1 enzyme.
Mechanism-Based Inhibition Studies and Heme-Iron Bindingnih.gov
The inhibitory mechanism of hydroxylamine (B1172632) derivatives, including this compound, against IDO1 involves direct interaction with the heme iron at the enzyme's active site. Studies on similar hydroxylamidine-based inhibitors have revealed that the nitrogen atom of the oxime group binds to the heme iron. nih.gov This binding prevents the natural substrate, tryptophan, from accessing the active site, thereby inhibiting the enzyme's catalytic activity. This mechanism-based inhibition highlights the critical role of the hydroxylamine functional group in the molecule's inhibitory function.
Structure-Activity Relationship (SAR) Studies of IDO1 Inhibitors Derived from O-Benzylhydroxylamine and O-(4-Methoxybenzyl)hydroxylaminesmolecule.comnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For IDO1 inhibitors derived from O-benzylhydroxylamine and its methoxy-substituted analogue, these studies have provided valuable insights into the structural requirements for effective inhibition.
Modifications to the aryl ring of the O-benzylhydroxylamine scaffold have been shown to significantly influence inhibitory potency against IDO1. smolecule.com For instance, the introduction of halogen atoms, such as chlorine, to the aryl ring can enhance the inhibitory activity. nih.gov This is exemplified by the analogue INCB14943, where a chlorine atom forms a halogen bond with the sulfur atom of a cysteine residue (C129) in the IDO1 active site, contributing to improved inhibitory potency. nih.gov These findings underscore the importance of specific substitutions on the aromatic ring for optimizing the interaction between the inhibitor and the enzyme.
Table 1: Impact of Aryl Ring Modifications on IDO1 Inhibition
| Compound/Modification | Key Structural Feature | Impact on IDO1 Inhibition |
| This compound | 4-methoxy group on the benzyl (B1604629) ring | Potent sub-micromolar inhibitor smolecule.com |
| Halogenated derivatives | Introduction of halogen atoms (e.g., chlorine) | Enhanced inhibitory potency through interactions like halogen bonding nih.gov |
Therapeutic Implications in Cancer Immunotherapy and Chronic Viral Infectionssmolecule.com
The ability of this compound and its derivatives to potently inhibit IDO1 carries significant therapeutic implications, particularly in the realm of cancer immunotherapy. smolecule.com By blocking IDO1-mediated immune suppression, these inhibitors can help restore the anti-tumor activity of T-cells, making the tumor microenvironment more susceptible to immune attack. This approach can be used as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy. Beyond cancer, IDO1 is also implicated in the establishment of persistent viral infections by contributing to an immunosuppressive state. Therefore, IDO1 inhibitors hold promise for the treatment of chronic viral diseases. smolecule.com
Antibacterial Activitybenchchem.com
In addition to its well-documented role as an IDO1 inhibitor, this compound has also been investigated for its antibacterial properties. Some hydroxylamine derivatives have shown selective antibacterial activity against certain Gram-positive bacteria. The proposed mechanism of action involves the hydroxylamine group interacting with and potentially inhibiting essential bacterial enzymes or other molecular targets. The lipophilicity conferred by the methoxybenzyl group may facilitate the compound's passage through bacterial cell membranes to reach these intracellular targets. Further research into the specific bacterial targets and the spectrum of activity of this compound is ongoing.
Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds with Antibacterial Properties
The discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as a new class of antibacterial agents highlights a significant application of this compound. Researchers have described the discovery and synthesis of these novel heterocyclic compounds. nih.govwustl.eduacs.org A structurally diverse library of approximately 100 heterocyclic molecules was initially generated through Lewis acid-mediated nucleophilic ring-opening reactions with nitroso Diels-Alder cycloadducts and nitroso ene reactions. nih.govwustl.edunih.gov
From this library, compounds featuring the N-alkyl-N-(pyridin-2-yl)hydroxylamine structure emerged as potent antibacterial agents. nih.gov To facilitate more extensive structure-activity relationship (SAR) studies and to refine the antibacterial properties of this new scaffold, a more efficient synthetic route was developed. wustl.edu This new pathway utilized a palladium-catalyzed Buchwald-Hartwig amination reaction. wustl.edunih.gov This specific reaction involved the coupling of N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halopyridines, which streamlined the synthesis of the active core structure and allowed for the identification of the simplest active structural fragment. wustl.edu This strategic combination of diversity-oriented synthesis and parallel synthesis proved valuable in identifying this novel antibacterial scaffold. wustl.edu
Selective and Potent Activity Against Gram-Positive Bacteria
The N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds demonstrated selective and potent antibacterial activity, particularly against Gram-positive bacteria. nih.govwustl.edunih.gov Initial screenings revealed that these compounds were highly effective against Micrococcus luteus ATCC 10240, with a minimum inhibitory concentration (MIC90) as low as 2.0 µM (0.41 µg/mL). nih.govwustl.eduacs.orgnih.gov
Further testing against a broader panel of bacteria confirmed the selective nature of these compounds. They exhibited moderate activity against other significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govwustl.eduacs.orgnih.gov In contrast, their activity against Gram-negative bacteria and yeast was limited, highlighting their narrow-spectrum antibacterial profile. nih.gov The table below summarizes the antibacterial activity of selected N-alkyl-N-(pyridin-2-yl)hydroxylamines.
| Compound | Organism | Strain | MIC (µg/mL) |
| 7a | Micrococcus luteus | ATCC 10240 | 0.41 |
| Staphylococcus aureus | MRSA | >100 | |
| Enterococcus faecalis | VRE | 50 | |
| 9 | Micrococcus luteus | ATCC 10240 | 0.78 |
| Staphylococcus aureus | MRSA | >100 | |
| Enterococcus faecalis | VRE | 100 | |
| 11a | Micrococcus luteus | ATCC 10240 | 0.39 |
| Staphylococcus aureus | MRSA | >100 | |
| Enterococcus faecalis | VRE | 50 |
Data sourced from research on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds. nih.gov
Exploration of Structure-Activity Relationships (SAR) in Antibacterial Hydroxylamine Derivatives
The exploration of structure-activity relationships (SAR) has been crucial in understanding and optimizing the antibacterial efficacy of hydroxylamine derivatives. For the N-alkyl-N-(pyridin-2-yl)hydroxylamine series, several key structural features were identified as being important for activity. nih.govwustl.edunih.gov
Initial studies comparing different heterocyclic systems revealed that the pyridine (B92270) ring was preferred over isoxazole (B147169) or quinoline (B57606) for potent activity against M. luteus. acs.org Further SAR studies, facilitated by the efficient Buchwald-Hartwig synthesis, helped to delineate the importance of the substituents on the alkyl chain and the pyridine ring. wustl.edu
Broader studies on other N-hydroxylamine derivatives have provided additional insights. For instance, research has shown that N-hydroxylamine derivatives with electron-withdrawing or electron-donating substituents on an aromatic ring can be active against various bacterial species. nih.govacs.org In contrast, N-hydroxylamines that are part of a heterocycle as secondary hydroxylamines showed no antibacterial activity. nih.govacs.org The nature of the alkyl group is also critical; linear alkyl groups with fewer than six carbon atoms were generally inactive, suggesting that inductive effects from these shorter chains are insufficient to stabilize the N-oxyl radical species believed to be involved in the mechanism of action. nih.govacs.org However, some N-benzylhydroxylamine analogues also lacked activity, indicating that the SAR is complex and not solely dependent on radical stabilization. nih.govacs.org
| Structural Feature | Observation | Implication for Activity |
| Heterocycle | Pyridine is preferred over isoxazole and quinoline. acs.org | The pyridine nitrogen is likely key for target interaction. |
| Alkyl Chain | Linear chains with <6 carbons are inactive. nih.govacs.org | Sufficient chain length is needed for activity/radical stabilization. |
| Aromatic Substituents | Electron-donating or -withdrawing groups can confer activity. nih.govacs.org | Electronic properties of the ring influence efficacy. |
| Overall Structure | N-HAs are more active against Gram-positive than Gram-negative bacteria. nih.gov | Suggests differences in cell wall penetration or target accessibility. |
Potential as Radical Scavengers against RNR Enzymes
A promising mechanism of action for the antibacterial effects of hydroxylamine derivatives is their ability to act as radical scavengers, specifically targeting the bacterial ribonucleotide reductase (RNR) enzyme. uab.cat RNR is essential for bacterial survival and proliferation as it catalyzes the formation of deoxyribonucleotides, the building blocks for DNA synthesis and repair. uab.cat The enzyme's catalytic cycle involves a critical tyrosyl radical. It is hypothesized that N-hydroxylamine compounds can quench this free radical, thereby inhibiting the enzyme and halting DNA replication. nih.gov This mode of action represents a novel paradigm in the search for new antibacterial agents, as it targets a different pathway than many conventional antibiotics. uab.cat
Exploration in Drug Discovery and Prodrug Design
This compound serves as a valuable intermediate in drug discovery and has been explored for its potential in prodrug design. smolecule.com A prodrug is an inactive compound that is converted into an active drug within the body. The hydroxylamine group of this compound can react with carbonyl groups (aldehydes and ketones) on a parent drug molecule to form a stable oxime derivative. smolecule.com This linkage can mask the active part of the drug, potentially improving its pharmacokinetic properties, such as absorption or distribution. Once in the body, the oxime linkage can be cleaved under specific physiological conditions to release the active drug at the desired site of action. smolecule.com The 4-methoxybenzyl group can also enhance the lipophilicity of the compound, which can facilitate its interaction with cellular membranes and intracellular targets.
Enzymatic Reaction Modulation
Derivatives of this compound have been shown to modulate the activity of various enzymes. The hydroxylamine functional group is key to this activity, as it can form covalent bonds with electrophilic centers within an enzyme's active site, leading to inhibition or altered function.
One significant finding is that this compound acts as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). smolecule.com IDO1 is an enzyme that plays a role in immune regulation and is implicated in the progression of cancer. smolecule.com By inhibiting IDO1, this compound presents a potential avenue for therapeutic applications in cancer immunotherapy. smolecule.com Furthermore, as discussed previously, hydroxylamine derivatives can inhibit the bacterial enzyme ribonucleotide reductase (RNR) by acting as radical scavengers. uab.cat
Analytical and Spectroscopic Characterization in Research
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable for the structural confirmation and analysis of O-(4-Methoxybenzyl)hydroxylamine and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS) coupled with chromatographic separations, and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While comprehensive, publicly available ¹H, ¹³C, and ¹⁵N NMR spectral data with full assignments for this compound are not readily found in the literature, the expected chemical shifts can be predicted based on the molecular structure.
For ¹H NMR , the spectrum would exhibit characteristic signals for the aromatic protons on the benzene (B151609) ring, the methylene protons of the benzyl (B1604629) group, the methoxy (B1213986) protons, and the amine protons of the hydroxylamine (B1172632) group. The aromatic protons would typically appear as two distinct doublets in the aromatic region (around 6.8-7.3 ppm) due to the para-substitution pattern. The methylene protons adjacent to the oxygen atom would be expected to resonate downfield (around 4.6 ppm), while the methoxy protons would appear as a sharp singlet (around 3.8 ppm). The protons of the -ONH₂ group would likely present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be anticipated for the methoxy carbon, the benzylic methylene carbon, and the four unique aromatic carbons of the 4-methoxyphenyl group.
¹⁵N NMR spectroscopy, although less common, would offer direct insight into the electronic environment of the nitrogen atom in the hydroxylamine moiety. The chemical shift of the nitrogen atom would be influenced by the electronegative oxygen atom and the neighboring methylene group.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound and its Derivatives
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has been effectively utilized in the analysis of derivatives of this compound, particularly in the field of metabolomics. A notable application is in the sensitive and accurate analysis of monosaccharides. smolecule.combldpharm.com In this context, this compound hydrochloride (referred to as 4-MOBHA·HCl) is used as a derivatizing agent to enhance the ionization efficiency and chromatographic retention of highly hydrophilic monosaccharides. smolecule.combldpharm.com
The derivatization of monosaccharides with 4-MOBHA is a straightforward process that can be conducted in an aqueous solution. smolecule.combldpharm.com The resulting oxime derivatives exhibit significantly improved chromatographic behavior on reversed-phase columns and enhanced detection sensitivity in mass spectrometry. smolecule.combldpharm.com One study demonstrated that this derivatization strategy led to an 83 to 1600-fold increase in detection sensitivity for twelve different monosaccharides, with limits of quantitation in the low femtomole range (0.25 to 3.00 fmol). smolecule.combldpharm.com
While GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, its application to the direct analysis of this compound or its polar derivatives like monosaccharide oximes would likely require further derivatization to increase their volatility.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various structural features. The nitrogen-hydrogen (N-H) stretching vibrations of the hydroxylamine group are anticipated to appear in the region of 3550-3250 cm⁻¹, often as broad bands due to hydrogen bonding. smolecule.com The carbon-hydrogen (C-H) stretching vibrations of the aromatic ring and the methylene and methoxy groups would be observed around 3100-2800 cm⁻¹. The carbon-carbon (C=C) stretching vibrations of the aromatic ring typically give rise to absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the characteristic carbon-oxygen (C-O) stretching vibrations for the ether linkage are expected in the 1250-1000 cm⁻¹ range.
Derivatization Strategies for Enhanced Analysis
Derivatization of analytes with this compound is a key strategy to improve their analytical characteristics, particularly for challenging molecules like monosaccharides. This approach enhances chromatographic separation and detection sensitivity, enabling more accurate and reliable quantification.
Paired Derivatization with H/D-Labeled Hydroxylamine Reagents for Monosaccharide Analysis
A sophisticated derivatization strategy involves the use of paired isotopic labeling reagents. smolecule.combldpharm.com Specifically, this compound hydrochloride (4-MOBHA·HCl) and its newly synthesized deuterium-labeled analog, d₃-4-MOBHA·HCl, have been employed for the accurate quantification of monosaccharides in complex biological samples. smolecule.combldpharm.com This paired derivatization approach allows for the use of the deuterium-labeled derivatives as internal standards, which closely mimic the chemical and physical properties of the native analytes. This minimizes variations in sample preparation and matrix effects during LC-MS/MS analysis, leading to improved accuracy and precision. smolecule.combldpharm.com
This method has been successfully applied to the quantification of 12 different monosaccharides in various matrices, including herbal polysaccharides, human cell lines, and fecal samples. smolecule.combldpharm.com The use of stable isotope-labeled internal standards is a hallmark of high-quality quantitative mass spectrometry.
Improved Chromatographic Separation and Detection Sensitivity
Furthermore, the derivatization with 4-MOBHA dramatically improves the ionization efficiency of monosaccharides in electrospray ionization mass spectrometry (ESI-MS), leading to substantial gains in detection sensitivity. smolecule.combldpharm.com This enhancement allows for the detection and quantification of monosaccharides at very low concentrations, which is crucial for their analysis in biological systems where they may be present in trace amounts. smolecule.combldpharm.com The reported increase in sensitivity by a factor of 83 to 1600 underscores the power of this derivatization approach. smolecule.combldpharm.com
Interactive Data Table: Improvement in Detection Sensitivity of Monosaccharides upon Derivatization with 4-MOBHA
| Monosaccharide | Fold Increase in Sensitivity | Limit of Quantitation (fmol) |
|---|---|---|
| Various (12 total) | 83 - 1600 | 0.25 - 3.00 |
Computational Chemistry and Theoretical Studies
Computational Predictions of Bond Dissociation Enthalpies (BDEs) in Hydroxylamine (B1172632) Derivatives
The bond dissociation enthalpy (BDE) is a critical measure of the strength of a chemical bond, indicating the energy required to break it homolytically. The BDE of the N-O bond in hydroxylamine derivatives is of significant interest as it relates to their stability and reactivity.
Detailed computational studies have been performed on a series of hydroxylamine derivatives to determine their N-O BDEs. Methodologies such as the composite methods CBS-QB3, CBS-APNO, and G4, as well as the more computationally economical M06-2X density functional theory (DFT) functional, have been employed. These studies have revealed that the calculated N-O single-bond BDEs are often 5–15 kcal/mol higher than the generically quoted value of 48 kcal/mol.
While specific computational data for O-(4-Methoxybenzyl)hydroxylamine is not extensively published, the BDE can be estimated by examining related, structurally simpler hydroxylamine derivatives. The electronic nature of the substituent on the oxygen atom significantly influences the N-O bond strength. The 4-methoxybenzyl group, being an electron-donating group, is expected to influence the N-O BDE.
| Compound | Computational Method | Calculated N-O BDE (kcal/mol) |
|---|---|---|
| Hydroxylamine | W1BD | 59.91 |
| Hydroxylamine | G4 | 60.78 |
| Hydroxylamine | CBS-APNO | 60.67 |
| Hydroxylamine | CBS-QB3 | 60.42 |
| Hydroxylamine | M06-2X | 61.35 |
| O-Phenyl hydroxylamine | G4 | 55.33 |
| O-Phenyl hydroxylamine | M06-2X | 55.51 |
| O-Methoxy hydroxylamine | G4 | 53.60 |
| O-Methoxy hydroxylamine | M06-2X | 53.79 |
The data in this table is sourced from a computational study on N-O bond dissociation energies.
The data shows that substitution on the oxygen atom with groups like phenyl or methoxy (B1213986) tends to lower the N-O BDE compared to the parent hydroxylamine. The benzyl (B1604629) group in this compound would introduce further electronic and steric effects that would modulate this value.
Modeling of Interactions with Biological Targets (e.g., IDO1 Active Site)
This compound has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that is a significant target in cancer immunotherapy due to its role in suppressing the host immune response. Computational modeling, such as molecular docking, is a key tool for understanding how inhibitors like this compound bind to the IDO1 active site.
The active site of IDO1 is a heme-containing pocket that can be divided into several sub-pockets (A, B, C, and D). The binding of inhibitors can occur in different regions of this active site, and in some cases, can displace the essential heme cofactor. For instance, some inhibitors occupy the heme-binding site, spanning both the distal pocket A and the proximal pocket D.
While specific, published molecular docking studies for this compound with IDO1 are not widely available, a theoretical model of its binding can be constructed based on its structure and the known architecture of the IDO1 active site. The para-methoxybenzyl group is a key structural feature that likely plays a significant role in the binding affinity and selectivity of the compound.
Hypothetical Binding Interactions:
Hydrogen Bonding: The hydroxylamine moiety (-ONH2) is a prime candidate for forming hydrogen bonds with amino acid residues in the active site. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H protons can act as donors.
Hydrophobic and Aromatic Interactions: The benzyl ring of the molecule would likely engage in hydrophobic and π-stacking interactions with nonpolar and aromatic residues within the IDO1 active site. The 4-methoxy substituent could further influence these interactions and potentially form additional hydrogen bonds.
Coordination with Heme Iron: Depending on the binding mode, the hydroxylamine nitrogen or oxygen could potentially coordinate with the iron atom of the heme group, a common interaction for many IDO1 inhibitors.
| Structural Feature of this compound | Potential Interaction in IDO1 Active Site | Likely Interacting Residues/Components |
|---|---|---|
| Hydroxylamine (-ONH2) | Hydrogen bonding | Polar amino acid side chains (e.g., Ser, Thr, Arg) |
| Benzyl Ring | π-stacking, hydrophobic interactions | Aromatic residues (e.g., Phe, Tyr), aliphatic residues (e.g., Leu, Val) |
| Methoxy Group (-OCH3) | Hydrogen bond acceptor, hydrophobic interactions | Polar or nonpolar residues in the binding pocket |
| Hydroxylamine Group | Coordination | Heme iron |
Understanding these theoretical interactions is crucial for the rational design of more potent and selective IDO1 inhibitors based on the this compound scaffold.
Future Directions and Research Gaps
Development of Novel Synthetic Routes and Catalytic Methods
The synthesis of O-(4-Methoxybenzyl)hydroxylamine and its derivatives has traditionally relied on established organic chemistry reactions. Common methods include the reduction of 4-methoxybenzyl nitro compounds using catalytic hydrogenation or chemical reducing agents, and the reaction of 4-methoxybenzaldehyde (B44291) with hydroxylamine (B1172632) hydrochloride. Another significant route involves the Mitsunobu reaction, starting from 4-methoxybenzyl alcohol and N-hydroxyphthalimide, followed by deprotection with hydrazine (B178648) to yield the final product, often as a hydrochloride salt. smolecule.com Reductive amination of 4-methoxybenzaldehyde with hydroxylamine hydrochloride also presents an efficient synthesis method. smolecule.com
Future research should focus on developing more atom-economical and environmentally benign synthetic strategies. The exploration of novel catalytic systems, including biocatalysis and enzyme-mediated synthesis, could provide more efficient and selective routes to this compound and its analogues. chemscene.com Advances in flow chemistry and process optimization could also lead to more scalable and cost-effective industrial production methods, moving beyond current large-scale hydrogenation techniques.
Further Elucidation of Mechanistic Pathways in Biological Systems
The biological activity of this compound is attributed to its distinct chemical moieties. The hydroxylamine group can engage with electrophilic centers in biological targets like enzymes, potentially leading to modulation or inhibition of their activity. The methoxybenzyl group can increase the compound's lipophilicity, aiding its passage through lipid membranes to reach intracellular targets.
A key area for future investigation is the detailed elucidation of these mechanisms. While it is known to be a potent, sub-micromolar inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune suppression, the precise binding interactions and conformational changes require deeper study. smolecule.com Furthermore, the broader class of N-substituted hydroxylamines has been shown to act as radical scavengers, inhibiting bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair in bacteria. acs.org Research is needed to confirm if this compound shares this specific mechanism and to identify other potential biological pathways it may influence, such as its suggested antioxidant and antiproliferative effects.
Expanded Exploration of Biological Activities and Therapeutic Applications
Currently, this compound is primarily used as a versatile intermediate in the synthesis of pharmaceuticals and other complex molecules. fishersci.at Its proven activity as an IDO1 inhibitor makes it a promising scaffold for developing therapeutics for cancer and chronic viral infections, areas where immune suppression plays a significant role. smolecule.com Recent research has highlighted the potential of hydroxylamine derivatives in developing enzyme inhibitors for immunotherapy applications. smolecule.com
Future work should systematically explore a wider range of biological targets. Given the established antibacterial properties of related compounds, its efficacy against a broader spectrum of bacteria, including drug-resistant strains, warrants investigation. acs.org Its potential as an agrochemical building block and its applications in bioconjugation chemistry for labeling biomolecules like proteins and carbohydrates are also promising areas for expanded research. smolecule.comontosight.ai The use of this compound in diversity-oriented synthesis can facilitate the creation of large molecular libraries, accelerating the discovery of new lead compounds with novel therapeutic activities.
Advanced Spectroscopic and Analytical Methodologies for Complex Matrices
The characterization and purity assessment of this compound and its hydrochloride salt are typically performed using standard analytical techniques. These include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LCMS), and Gas Chromatography-Mass Spectrometry (GCMS). synhet.com Other methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and UV-Visible Spectrophotometry (UV-VIS) are also employed. synhet.com
The next frontier in analytical chemistry for this compound involves developing and validating methods for its detection and quantification in complex biological and environmental matrices. This will be crucial for pharmacokinetic studies, metabolite identification, and environmental monitoring. Advanced hyphenated techniques, such as LC-MS/MS or Capillary Electrophoresis-Mass Spectrometry (CE-MS), could offer the required sensitivity and selectivity. synhet.com Developing standardized protocols for these advanced analytical methods will be essential to support further research into the compound's biological fate and therapeutic potential.
Rational Design and Synthesis of Advanced Derivatives with Enhanced Properties
The structural features of this compound, particularly the para-methoxybenzyl group, are known to influence its binding affinity and selectivity for biological targets like IDO1. smolecule.com This provides a solid foundation for the rational design of new derivatives with improved characteristics.
Future synthetic efforts should focus on creating analogues with enhanced potency, selectivity, and pharmacokinetic properties. Modifications could include O-alkylation to improve reactivity and solubility or the introduction of different substituents on the benzyl (B1604629) ring to fine-tune interactions with target enzymes. smolecule.com The design of prodrugs, where the hydroxylamine functionality is temporarily masked to improve delivery and is later converted to the active form within the body, represents another important avenue of research. smolecule.com By combining computational modeling with synthetic chemistry, researchers can rationally design and synthesize the next generation of this compound derivatives tailored for specific therapeutic applications.
Q & A
Q. How is O-(4-Methoxybenzyl)hydroxylamine synthesized on a multigram scale, and what are the critical steps for reproducibility?
this compound is synthesized via a three-step protocol starting from N-hydroxyphthalimide. Key steps include:
- Protection : Reaction with 4-methoxybenzyl chloride under basic conditions (Et₃N, DMF, 90°C) to introduce the PMB group .
- Deprotection : Hydrazine-mediated removal of the phthalimide group in DMF:MeOH (60°C, 10 min) .
- Boc Protection : Boc₂O in THF:H₂O with Et₃N to yield N-Boc-O-(4-methoxybenzyl)hydroxylamine (BocNHOPMB) in 90% yield .
Critical Considerations : Strict temperature control during PMB introduction and rapid quenching after hydrazine treatment to avoid side reactions.
Q. What are the primary applications of this compound in analytical chemistry?
This reagent is widely used as a derivatization agent for monosaccharides in HPLC and mass spectrometry. Its hydrochloride salt enables:
- Derivatization : Forms stable oximes with reducing sugars, enhancing detection sensitivity .
- Quantitation : Use of a deuterated d3-analogue for isotope dilution mass spectrometry (IDMS) to improve accuracy in quantitative studies .
Methodological Tip : Optimize reaction pH (neutral to slightly acidic) to maximize derivatization efficiency while minimizing hydrolysis .
Advanced Research Questions
Q. How does the PMB protecting group influence the stability and reactivity of hydroxylamine derivatives in synthetic workflows?
The PMB group enhances stability by:
- Acid-Labile Removal : Cleaved under mild anhydrous acid conditions (e.g., TFA), preserving acid-sensitive functional groups in downstream reactions .
- Steric Shielding : Reduces undesired nucleophilic side reactions during Boc protection or acylation steps .
Data Contradiction : While PMB improves stability, its bulkiness can slow reaction kinetics in sterically hindered substrates. Comparative studies with smaller protecting groups (e.g., benzyl) are recommended for challenging systems.
Q. How can researchers resolve discrepancies in HPLC separation efficiency when using this compound for monosaccharide analysis?
Despite its derivatization efficacy, incomplete HPLC separation of 12 monosaccharides has been reported . Strategies include:
- Gradient Optimization : Use a shallow acetonitrile-water gradient to resolve structurally similar derivatives.
- Column Selection : Employ columns with polar-embedded stationary phases (e.g., Zorbax SB-CN) for enhanced selectivity .
- Alternative Detection : Pair with MALDI-TOF MS for unambiguous identification when chromatographic separation is insufficient .
Q. What mechanistic insights explain the preference for O-acylation over N-acylation in reactions involving hydroxylamine derivatives?
Computational studies on hydroxylamine acylation reveal:
- Dual Catalysis : Hydroxylamine acts as a bifunctional catalyst, with oxygen stabilizing the transition state via proton transfer, favoring O-acylation (ΔG‡ = 18.6 kcal/mol vs. 17.4 kcal/mol for N-acylation) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize tetrahedral intermediates, shifting selectivity toward O-acylation .
Experimental Validation : Monitor reaction progress via ¹H NMR to track O/N-acylation ratios and adjust solvent or catalyst loading accordingly.
Q. What strategies mitigate decomposition of this compound during long-term storage or under reactive conditions?
- Storage : Store as a hydrochloride salt at −20°C under inert gas (argon) to prevent oxidation .
- In Situ Generation : Prepare the free base immediately before use via neutralization with NaHCO₃ to avoid degradation .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life in solution .
Methodological Tables
Q. Table 1. Comparison of Derivatization Reagents for Monosaccharide Analysis
| Reagent | Sensitivity (LOD, nM) | HPLC Resolution | Compatibility with MS | Reference |
|---|---|---|---|---|
| This compound | 5.2 | Moderate | High (MALDI-TOF) | |
| Pentafluorobenzyl hydroxylamine | 2.8 | High | Moderate (GC-MS) |
Q. Table 2. Free Energy Barriers (ΔG‡) for Hydroxylamine Acylation Pathways
| Pathway | ΔG‡ (kcal/mol) | Solvent | Main Product |
|---|---|---|---|
| O-Acylation | 18.6 | THF:H₂O | O-Acyl |
| N-Acylation | 17.4 | THF:H₂O | N-Acyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
